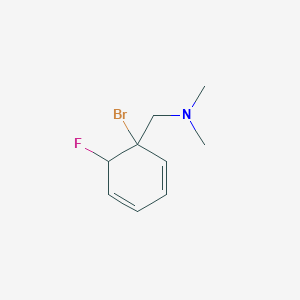
1-(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine and a fluorine atom attached to a benzene ring, along with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-2-fluorobenzene, which is commercially available or can be synthesized from benzene derivatives.
Nucleophilic Substitution: The bromine atom in 1-bromo-2-fluorobenzene is substituted with a dimethylamino group using a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is usually conducted at elevated temperatures (50-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo further nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: NaH or KOtBu in DMSO or THF.
Major Products
Oxidation: N-oxides of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New compounds with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The bromine and fluorine atoms influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-fluorobenzene: A precursor in the synthesis of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine.
1-Bromo-4-fluorobenzene: Another aryl halide with similar reactivity.
1-Chloro-2-fluorobenzene: A related compound with a chlorine atom instead of bromine.
Uniqueness
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a dimethylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C9H13BrFN |
|---|---|
Molekulargewicht |
234.11 g/mol |
IUPAC-Name |
1-(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H13BrFN/c1-12(2)7-9(10)6-4-3-5-8(9)11/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
STNFVXVICKGXIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1(C=CC=CC1F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


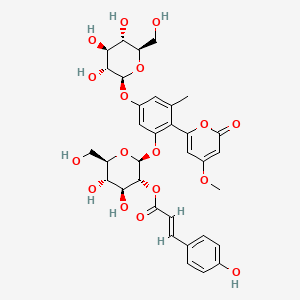


![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
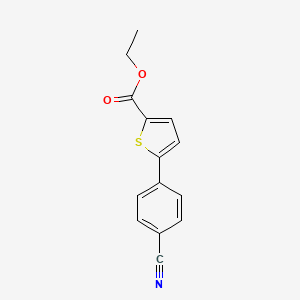
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
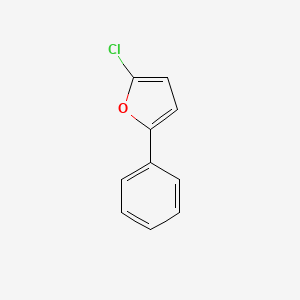
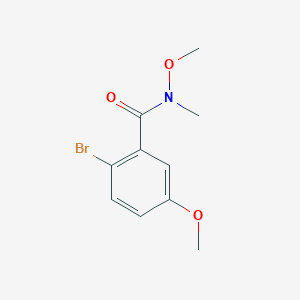


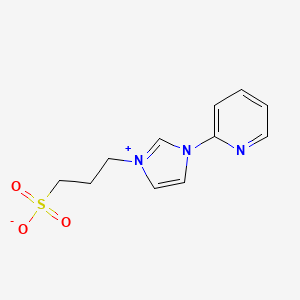
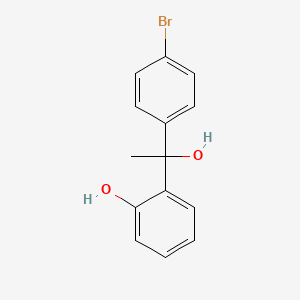
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)

